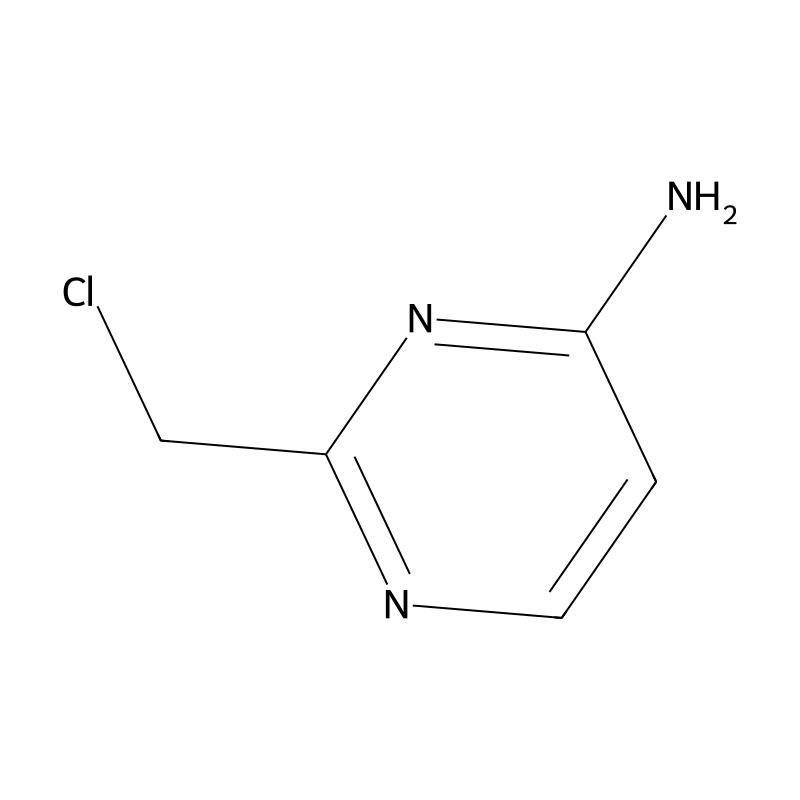

2-(Chloromethyl)pyrimidin-4-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

2-(Chloromethyl)pyrimidin-4-amine (also known as 4-amino-2-chloromethylpyrimidine) can be synthesized through various methods. One common approach involves the reaction of 2-aminopyrimidine with formaldehyde and hydrochloric acid. PubChem, Compound Summary for 2-(Chloromethyl)pyrimidin-4-amine, National Institutes of Health: )

Applications in Organic Chemistry:

Due to its reactive chloromethyl group, 2-(chloromethyl)pyrimidin-4-amine serves as a valuable building block in organic synthesis. It can undergo nucleophilic substitution reactions to introduce various functionalities, enabling the creation of diverse organic compounds.

Alkylation

The chloromethyl group can be readily displaced by nucleophiles, allowing the attachment of alkyl chains to various organic molecules. This property is particularly useful for introducing lipophilic groups, which can influence the biological properties of drugs and other compounds. ScienceDirect, "Synthesis and biological evaluation of potent and selective cholesteryl ester transfer protein inhibitors containing a 2-aminopyrimidine scaffold", 2008:

Amine formation

The chloromethyl group can be converted to a primary amine through reactions with ammonia or other amines. This transformation allows the introduction of diverse amino functionalities into organic molecules. Tetrahedron Letters, "A facile one-pot synthesis of N-(4-aminopyrimidin-2-yl)methyl amines", 2005:

Potential Applications in Medicinal Chemistry:

- Drug design: The versatile reactivity of 2-(chloromethyl)pyrimidin-4-amine allows it to serve as a starting material for the synthesis of novel drug candidates. By incorporating this building block into various molecular frameworks, researchers can explore potential interactions with biological targets and evaluate potential therapeutic effects. Bioorganic & Medicinal Chemistry Letters, "Design and synthesis of novel pyrimidine derivatives as potential antitumor agents", 2007:

2-(Chloromethyl)pyrimidin-4-amine is an organic compound with the chemical formula CHClN. It is classified as a pyrimidine derivative, which is a heterocyclic aromatic organic compound characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the chloromethyl group at position 2 significantly enhances its reactivity, making it valuable in various chemical and biological applications. This compound is recognized for its roles in pharmaceuticals and agrochemicals, where it serves as a precursor for synthesizing more complex molecules.

- Substitution Reactions: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols, leading to the formation of diverse derivatives.

- Oxidation and Reduction: This compound can undergo oxidation to yield oxides or reduction to produce amines.

- Hydrolysis: Under alkaline conditions, it may hydrolyze to generate various pyrimidine derivatives.

These reactions are facilitated by common reagents including sodium hydroxide, hydrogen peroxide, and various amines.

The biological activity of 2-(Chloromethyl)pyrimidin-4-amine is primarily associated with its ability to inhibit certain enzymes linked to inflammatory processes. Specifically, it has been shown to suppress the expression and activities of inflammatory mediators like Prostaglandin E2 (PGE2) by inhibiting cyclooxygenase (COX) enzymes. This mechanism underlies its potential therapeutic applications in treating inflammatory diseases .

Mechanism of Action

The compound's interaction with molecular targets involves binding to specific sites on enzymes, leading to their inhibition or activation. It influences various cell signaling pathways related to inflammation and immune responses, which can result in significant cellular effects.

The synthesis of 2-(Chloromethyl)pyrimidin-4-amine can be achieved through multiple methods:

- Chloromethylation of Pyrimidin-4-amine: This method involves reacting pyrimidin-4-amine with formaldehyde and hydrochloric acid, followed by chlorination using thionyl chloride or phosphorus trichloride. Controlled temperatures and catalysts are often required to optimize yield and purity.

- Reaction with Ammonia: Another approach includes the reaction of 2-(chloromethyl)pyrimidine with ammonia or an amine in the presence of a base like sodium carbonate or sodium bicarbonate.

These methods highlight the versatility in synthesizing this compound for various applications.

2-(Chloromethyl)pyrimidin-4-amine finds applications across several fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs targeting inflammation and other diseases.

- Agrochemicals: The compound is utilized in developing pesticides and herbicides due to its reactivity and ability to form derivatives that can interact with biological systems.

- Chemical Research: Its unique structure allows for further modifications that are useful in synthetic chemistry .

Studies on the interactions of 2-(Chloromethyl)pyrimidin-4-amine have revealed its potential effects on various biological pathways. For example, its ability to inhibit COX enzymes indicates a role in modulating inflammatory responses. Additionally, research into its derivatives has shown promise in antimicrobial and anticancer activities, suggesting that further exploration could lead to new therapeutic agents .

When compared to other pyrimidine derivatives, 2-(Chloromethyl)pyrimidin-4-amine exhibits unique properties due to its chloromethyl group. Here are some similar compounds:

| Compound Name | Structural Features | Key Differences |

|---|---|---|

| 2-Aminopyrimidine | Lacks chloromethyl group | Less reactive in substitution reactions |

| 4-Chloropyrimidine | Chlorine at position 4 | Different reactivity profile |

| 2-Chloro-N-methylpyrimidin-4-amine | Methyl substitution at nitrogen | Alters solubility and reactivity |

| Pyrazolo[3,4-d]pyrimidine derivatives | Contains pyrazole ring | Different pharmacological properties |

The distinctiveness of 2-(Chloromethyl)pyrimidin-4-amine lies in its chloromethyl group, which facilitates further functionalization and enhances its reactivity compared to these similar compounds .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant